molecular formula C18H16O3 B15063987 4H-1-Benzopyran-4-one, 7-hydroxy-2-(1-methylethyl)-3-phenyl- CAS No. 32131-70-7

4H-1-Benzopyran-4-one, 7-hydroxy-2-(1-methylethyl)-3-phenyl-

Cat. No.: B15063987
CAS No.: 32131-70-7
M. Wt: 280.3 g/mol
InChI Key: NRYYYBMYUQDGMF-UHFFFAOYSA-N
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Description

7-Hydroxy-2-isopropyl-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a hydroxy group at the 7th position, an isopropyl group at the 2nd position, and a phenyl group at the 3rd position on the chromenone scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-isopropyl-3-phenyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base like sodium hydroxide can yield the desired chromenone structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-isopropyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the chromenone ring can produce dihydro derivatives .

Scientific Research Applications

7-Hydroxy-2-isopropyl-3-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-isopropyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The hydroxy group at the 7th position plays a crucial role in its biological activity by forming hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-phenyl-4H-chromen-4-one: Lacks the isopropyl group at the 2nd position.

    7-Hydroxy-2,3-dihydro-4H-chromen-4-one: Lacks the phenyl and isopropyl groups.

    5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone: Contains additional hydroxy and methoxy groups.

Uniqueness

7-Hydroxy-2-isopropyl-3-phenyl-4H-chromen-4-one is unique due to the presence of both the isopropyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

32131-70-7

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

7-hydroxy-3-phenyl-2-propan-2-ylchromen-4-one

InChI

InChI=1S/C18H16O3/c1-11(2)18-16(12-6-4-3-5-7-12)17(20)14-9-8-13(19)10-15(14)21-18/h3-11,19H,1-2H3

InChI Key

NRYYYBMYUQDGMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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